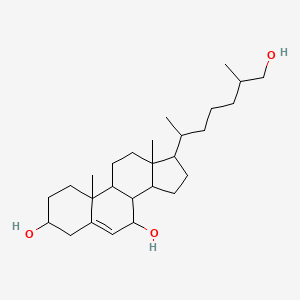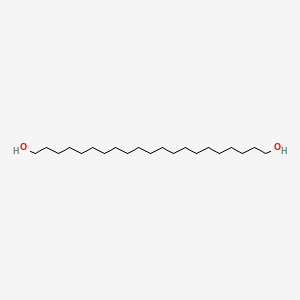
1,21-Heneicosanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,21-Heneicosanediol is an organic compound belonging to the class of long-chain fatty alcohols. It has the molecular formula C21H44O2 and a molecular weight of 328.5729 . This compound is characterized by having an aliphatic tail of 21 carbon atoms with hydroxyl groups at both ends, making it a diol . It is typically found as a white to pale yellow crystalline solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,21-Heneicosanediol is commonly synthesized through the hydrogenation of long-chain alcohols . One of the synthetic routes involves the reduction of 1,20-Heneicosadiene using hydrogen in the presence of a catalyst . The reaction conditions typically include a temperature range of 105-105.5°C and a pressure of 1.5 Torr .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of long-chain alkenes or alkynes. The process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction . The resulting product is then purified through crystallization or distillation to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,21-Heneicosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form long-chain alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Long-chain alkanes.
Substitution: Halides or esters.
Aplicaciones Científicas De Investigación
1,21-Heneicosanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the properties of long-chain fatty alcohols and their derivatives.
Biology: Investigated for its role in biological membranes and its potential as a bioactive compound.
Industry: Utilized as a surfactant and emulsifier in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,21-Heneicosanediol involves its interaction with biological membranes and enzymes. The hydroxyl groups at both ends of the molecule allow it to interact with lipid bilayers, potentially altering membrane fluidity and permeability . Additionally, it may act as a substrate or inhibitor for specific enzymes involved in lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 1,20-Heneicosadiene
- 1,18-Octadecanediol
- 1,16-Hexadecanediol
- 1,14-Tetradecanediol
Uniqueness
1,21-Heneicosanediol is unique due to its specific chain length and the presence of hydroxyl groups at both ends. This structure allows it to exhibit distinct physical and chemical properties compared to other long-chain diols . Its ability to form layered structures similar to the smectic phase of liquid crystals makes it an interesting compound for studying the properties of long-chain aliphatic compounds .
Propiedades
Fórmula molecular |
C21H44O2 |
|---|---|
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
henicosane-1,21-diol |
InChI |
InChI=1S/C21H44O2/c22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23/h22-23H,1-21H2 |
Clave InChI |
YDIUKXTYXBWRIP-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCCCO)CCCCCCCCCCO |
melting_point |
105 - 105.5 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


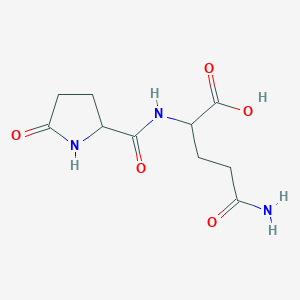



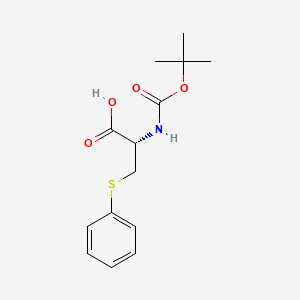
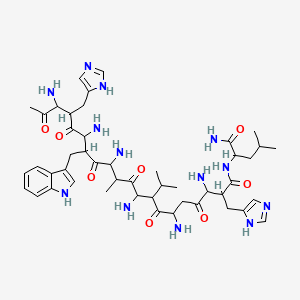
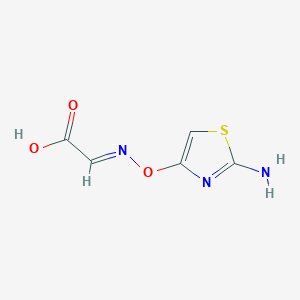
![N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide](/img/structure/B13393124.png)
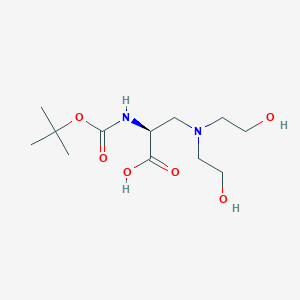
![3-[2-[1-[4-[(4-Acetylpiperazin-1-yl)methyl]phenyl]ethylamino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13393128.png)

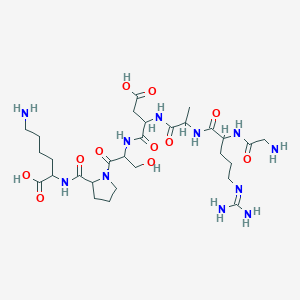
![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-szabicyclo[3.1.0]hexane](/img/structure/B13393135.png)
